2-(8-Bromonaphthalen-2-yl)acetic acid
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Overview
Description
2-(8-Bromonaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an acetic acid group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-2-yl)acetic acid typically involves the bromination of naphthalene followed by the introduction of the acetic acid group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromonaphthalene. This intermediate can then undergo a Friedel-Crafts acylation reaction with chloroacetic acid in the presence of a Lewis acid catalyst like aluminum chloride to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromonaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The acetic acid group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of 2-(8-aminonaphthalen-2-yl)acetic acid or 2-(8-mercaptonaphthalen-2-yl)acetic acid.
Oxidation: Formation of 2-(8-bromonaphthalen-2-yl)carboxylic acid.
Reduction: Formation of 2-(8-naphthalen-2-yl)acetic acid.
Scientific Research Applications
2-(8-Bromonaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(8-Bromonaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromonaphthalen-2-yl)acetic acid
- 2-(8-Chloronaphthalen-2-yl)acetic acid
- 2-(8-Iodonaphthalen-2-yl)acetic acid
Uniqueness
2-(8-Bromonaphthalen-2-yl)acetic acid is unique due to the specific position of the bromine atom and the acetic acid group, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9BrO2 |
---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-(8-bromonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
DLPSIVVQLVKYND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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